molecular formula C24H19ClN6O3S B2894766 N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide CAS No. 893788-71-1

N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide

Cat. No. B2894766
CAS RN: 893788-71-1
M. Wt: 506.97
InChI Key: FSFSNHAHWULHNV-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are present in many pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases . Quinazolines are another class of heterocyclic compounds that contain a two-ring system, made up of a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been developed to produce a wide range of 1,2,4-triazole derivatives .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . The structure of quinazolines consists of a fused two-ring system, made up of a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving triazoles often result in the formation of compounds with diverse structural features . For example, the reaction of 3-amino-1,2,4-triazole with different reagents can lead to the formation of various 1,2,4-triazole-containing scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and quinazolines can vary widely depending on their specific structures and substituents .

Scientific Research Applications

H1-antihistaminic Agents

  • A range of triazoloquinazolinone derivatives has been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds have been identified as potential candidates for the development of new classes of H1-antihistamines, with some showing comparable or superior efficacy to chlorpheniramine maleate, a reference antihistamine, while exhibiting negligible sedation effects. The innovative synthesis routes and pharmacological investigations underline the potential of these compounds as leading prototypes for further development in antihistamine therapy (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Antimicrobial Agents

  • Novel triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have been designed, synthesized, and evaluated for their antibacterial activities against various pathogens, including the rice bacterial pathogen Xanthomonas oryzae pv. oryzae. These compounds exhibit good to excellent antibacterial activities, indicating their potential as new agricultural bactericides worthy of further exploration (Yang & Bao, 2017).

Anticancer Agents

  • Triazole-quinazolinone hybrids have been identified for their selective cytotoxic effects on various cancer cell lines, including ovarian and lung cancer cells. The anticancer potential of these compounds, based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds and their fused polycyclic derivatives, has been confirmed, highlighting their less toxic nature compared to traditional chemotherapy agents and suggesting them as promising candidates for further anticancer drug development (Pokhodylo et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of quinazoline, a pharmacophore of several established antimalarial drugs such as chloroquine . Quinazoline derivatives have been found to have a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Mode of Action

The compound is a hybrid of 1,2,3-triazole and quinazoline, both of which are known to have significant biological activities . The 1,2,3-triazole is a well-known biologically active pharmacophore constructed by the copper-catalyzed azide–alkyne cycloaddition .

Biochemical Pathways

Given the wide range of therapeutic activities associated with quinazoline derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated. The compound was screened in vitro with different normal and cancer cell lines. The drug likeness of the compound was also investigated by predicting its pharmacokinetic properties .

Result of Action

Given the wide range of therapeutic activities associated with quinazoline derivatives, it is likely that the compound has significant effects at the molecular and cellular levels .

Action Environment

It is known that the synthesis of the compound involves the copper-catalyzed huisgen 1,3-dipolar cycloaddition of 4-azido-7-chloroquinoline with an alkyne derivative of acetaminophen .

Future Directions

The future research in this field could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O3S/c1-14-3-10-19(11-4-14)35(33,34)24-23-28-22(27-18-8-6-17(7-9-18)26-15(2)32)20-13-16(25)5-12-21(20)31(23)30-29-24/h3-13H,1-2H3,(H,26,32)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSNHAHWULHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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